molecular formula C10H9BrN2O2 B2439807 Ethyl 3-bromo-1H-indazole-5-carboxylate CAS No. 192945-25-8

Ethyl 3-bromo-1H-indazole-5-carboxylate

Cat. No.: B2439807
CAS No.: 192945-25-8
M. Wt: 269.098
InChI Key: NSYRMKZCMBQKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Ethyl 3-bromo-1H-indazole-5-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . Specifically, they have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .

Mode of Action

The compound’s interaction with its targets leads to the inhibition, regulation, and/or modulation of these kinases . This can result in changes in cell signaling pathways, potentially leading to effects such as the inhibition of cell growth .

Biochemical Pathways

The affected pathways primarily involve cell signaling and growth regulation. The inhibition of CHK1 and CHK2 kinases, for example, can disrupt cell cycle progression and DNA damage response pathways . Similarly, the modulation of h-sgk can affect cell volume regulation and other cellular processes .

Pharmacokinetics

Like other indazole derivatives, it is likely to have good bioavailability due to its lipophilic nature .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it affects. For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis, potentially contributing to its anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1H-indazole-5-carboxylate typically involves the bromination of indazole derivatives. One common method includes the reaction of 1H-indazole-5-carboxylic acid with bromine in the presence of a suitable solvent, followed by esterification with ethanol to yield the ethyl ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems can help maintain consistent reaction conditions, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .

Comparison with Similar Compounds

Ethyl 3-bromo-1H-indazole-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-bromo-2H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYRMKZCMBQKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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